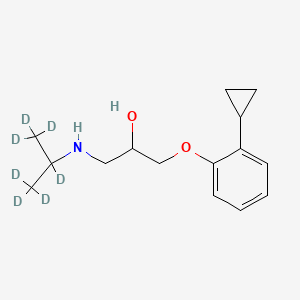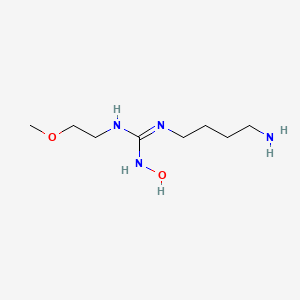
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is a chemical compound that consists of an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase, combined with a proteolysis-targeting chimera (PROTAC) linker. This compound is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are molecular tools for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Formation of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The PROTAC linker is attached to the IAP ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification and Crystallization: The compound is purified through industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.
科学研究应用
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation mechanisms and developing new chemical probes.
Biology: Employed in cellular studies to investigate the role of specific proteins in apoptosis and other cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through targeted protein degradation.
作用机制
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, leading to efficient protein degradation .
相似化合物的比较
Similar Compounds
cIAP1 Ligand-Linker Conjugates 33 (Hydrochloride): Another compound targeting the E3 ubiquitin ligase with a similar mechanism of action.
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Compounds targeting the VHL E3 ligase for protein degradation.
MDM2 Ligand-Linker Conjugates: Compounds targeting the MDM2 E3 ligase for protein degradation.
Uniqueness
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it a valuable tool for studying and manipulating protein degradation pathways. Its design allows for precise control over protein degradation, which is crucial for both basic research and therapeutic applications .
属性
分子式 |
C35H44ClN3O7 |
|---|---|
分子量 |
654.2 g/mol |
IUPAC 名称 |
2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31-,32+;/m1./s1 |
InChI 键 |
ODXVAVBHPLBADB-REWMPJQUSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
规范 SMILES |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


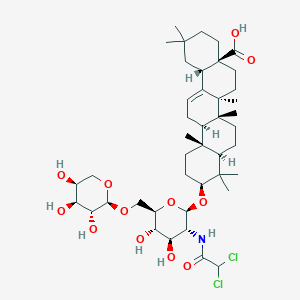
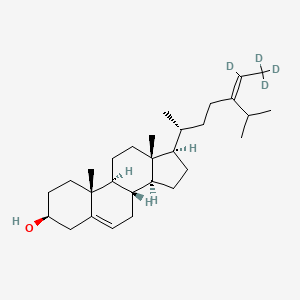
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
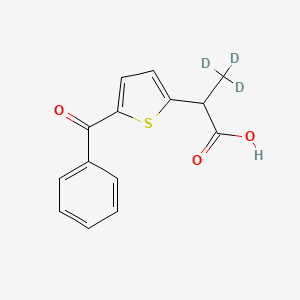
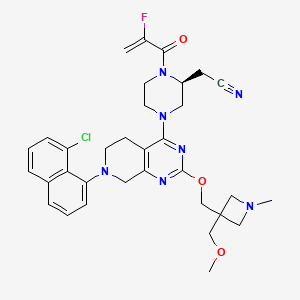
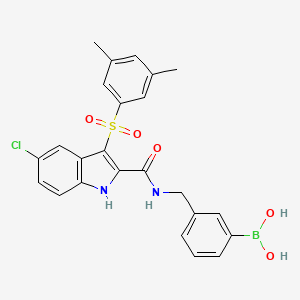

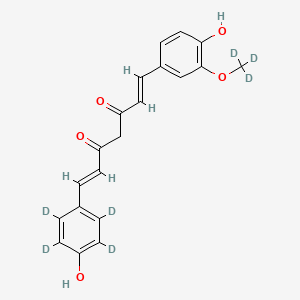
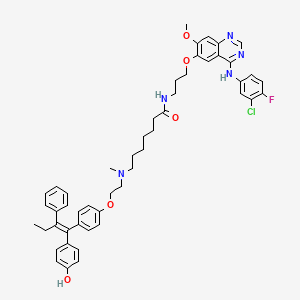
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
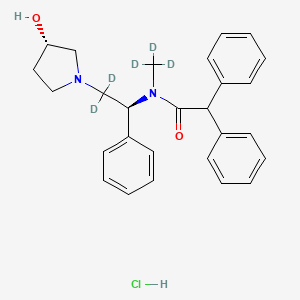
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
